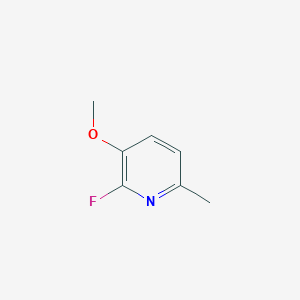

2-Fluoro-3-methoxy-6-methylpyridine

Description

BenchChem offers high-quality 2-Fluoro-3-methoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKTKRAFRFRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: A Valuable Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxy-6-methylpyridine, a strategically functionalized pyridine derivative with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in a vast array of biologically active compounds. This document will cover its core physicochemical properties, its strategic importance in pharmaceutical research, a proposed synthetic pathway, and its expected reactivity profile. The insights provided are grounded in established principles of organic chemistry and draw parallels from closely related, well-documented fluorinated pyridine analogs.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic incorporation of fluorine atoms into these heterocyclic systems has become a pivotal strategy in modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3]

2-Fluoro-3-methoxy-6-methylpyridine combines several key features that make it a highly attractive building block for drug discovery programs. The fluorine at the 2-position activates the pyridine ring for nucleophilic substitution, while the methoxy and methyl groups provide additional points for molecular recognition and can influence the compound's solubility and electronic properties. This guide will delve into the technical details of this promising, yet under-documented, chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-3-methoxy-6-methylpyridine and its close analogs are presented in the table below for comparative analysis. Data for the title compound is based on supplier information, while data for related compounds is sourced from publicly available databases and supplier specifications.

| Property | 2-Fluoro-3-methoxy-6-methylpyridine | 3-Fluoro-2-methoxy-6-methylpyridine[4][5][6] | 2-Fluoro-3-methylpyridine[7] | 2-Fluoro-6-methylpyridine[8][9] |

| CAS Number | Not consistently available | 375368-80-2 | 2369-18-8 | 407-22-7 |

| Molecular Formula | C₇H₈FNO | C₇H₈FNO | C₆H₆FN | C₆H₆FN |

| Molecular Weight | 141.14 g/mol | 141.14 g/mol | 111.12 g/mol | 111.12 g/mol |

| Appearance | Expected to be a liquid | Not specified | Clear, colorless to yellow liquid | Colorless liquid |

| Boiling Point | Not available | Not available | 154-155 °C | 140-141 °C |

| Density | Not available | Not available | 1.098 g/mL at 25 °C | 1.077 g/mL at 25 °C |

Synthetic Pathways: A Proposed Protocol

Proposed Synthesis Workflow

Caption: Proposed four-step synthesis of 2-Fluoro-3-methoxy-6-methylpyridine.

Detailed Experimental Protocol

Step 1: Nitration of 2-Chloro-6-methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 2-Chloro-6-methylpyridine.

-

Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-Chloro-6-methyl-3-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

-

Dissolve 2-Chloro-6-methyl-3-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 2-Methoxy-6-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Dissolve 2-Methoxy-6-methyl-3-nitropyridine in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-Amino-2-methoxy-6-methylpyridine.

Step 4: Balz-Schiemann Reaction for Fluorination

-

Dissolve 3-Amino-2-methoxy-6-methylpyridine in a solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Isolate the diazonium tetrafluoroborate salt by filtration.

-

Gently heat the dry diazonium salt until nitrogen evolution ceases.

-

The resulting crude product, 2-Fluoro-3-methoxy-6-methylpyridine, can be purified by distillation or column chromatography.

Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-3-methoxy-6-methylpyridine is governed by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, creating an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[14][15]

Caption: Electronic effects of substituents on the pyridine ring.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. The combined electron-withdrawing effects of the nitrogen and fluorine atoms will further decrease the ring's reactivity. However, the electron-donating methoxy and methyl groups will direct incoming electrophiles. The most likely position for electrophilic attack is C5, which is meta to the strongly deactivating fluorine and ortho to the activating methoxy group.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen. This makes the C2 position susceptible to nucleophilic attack. The C4 and C6 positions are also activated towards nucleophilic attack.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridines are invaluable intermediates in the synthesis of complex pharmaceutical agents.[1][2] The unique substitution pattern of 2-Fluoro-3-methoxy-6-methylpyridine makes it a versatile scaffold for generating libraries of compounds for high-throughput screening. The fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group can be demethylated to a hydroxyl group, providing a handle for further functionalization or a key hydrogen bond donor for receptor binding. The methyl group can be oxidized or halogenated to introduce further diversity.

The incorporation of a fluoromethoxy-substituted pyridine moiety can be particularly advantageous in modulating the lipophilicity and metabolic stability of a drug candidate.[3][16]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-3-methoxy-6-methylpyridine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to its structural analogs. Based on the SDS for related fluorinated and methylated pyridines, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Assumed to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Disclaimer: The safety and handling information provided is based on data for structurally similar compounds and should be used as a guide only. A comprehensive risk assessment should be conducted before handling this chemical.

References

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. (URL: [Link])

-

Pyridine synthesis. Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. (URL: [Link])

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. (URL: [Link])

-

Efficient Synthesis of Polysubstituted Pyridine under Solvent‐free Conditions without Using Any Catalysts. Taylor & Francis Online. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (URL: [Link])

-

Pyridine: Synthesis, reactions and medicinal uses. Slideshare. (URL: [Link])

-

3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. ChemUniverse. (URL: [Link])

-

Pyridines – synthesis, reactions and applications. YouTube. (URL: [Link])

-

2-fluoro-6-methylpyridine suppliers USA. Chemicals.co.uk. (URL: [Link])

-

The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry. (URL: [Link])

-

Pyridines: properties, syntheses & reactivity. (URL: [Link])

-

Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. (URL: [Link])

-

3-Fluoro-2-methoxy-6-methylpyridine. AbacipharmTech. (URL: [Link])

-

The role of fluorine in medicinal chemistry. ResearchGate. (URL: [Link])

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (URL: [Link])

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. (URL: [Link])

-

A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])

- Preparation method of fluoropyridine compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. 3-Fluoro-2-methoxy-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. abacipharma.com [abacipharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-fluoro-6-methylpyridine suppliers USA [americanchemicalsuppliers.com]

- 9. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 10. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 15. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-2-methoxy-6-methylpyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific isomer "2-Fluoro-3-methoxy-6-methylpyridine" did not yield a registered CAS number or sufficient public data for a comprehensive technical guide. This document has been expertly curated to focus on the closely related and well-documented isomer, 3-Fluoro-2-methoxy-6-methylpyridine (CAS: 375368-80-2) . This structural analog serves as a valuable and representative building block, and the principles discussed herein are broadly applicable to the field of fluorinated pyridine chemistry.

Section 1: Strategic Importance and Physicochemical Profile

Introduction: The Role of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The pyridine ring is a privileged structure, present in numerous approved pharmaceuticals. When functionalized with fluorine, methoxy, and methyl groups, as in 3-Fluoro-2-methoxy-6-methylpyridine, the resulting molecule becomes a versatile building block for creating complex, biologically active compounds. This particular substitution pattern offers a unique electronic and steric landscape, making it a valuable intermediate in the synthesis of novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases.[1]

Core Compound Identification and Properties

3-Fluoro-2-methoxy-6-methylpyridine is a specialized heterocyclic intermediate used in complex organic synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 375368-80-2 | [2][3] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | Typically ≥97% | [2][3] |

| Density | ~0.98 g/cm³ (estimated) | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available (expected to be soluble in common organic solvents) |

Section 2: Synthesis and Mechanistic Insights

Plausible Synthetic Strategy: A Self-Validating Approach

While specific, published, step-by-step protocols for 3-Fluoro-2-methoxy-6-methylpyridine are scarce, a logical and robust synthetic route can be designed based on established fluorination and substitution chemistries for the pyridine core. A common and effective strategy involves a multi-step sequence starting from a readily available aminopyridine precursor.

The causality behind this proposed workflow is rooted in the predictable reactivity of the pyridine ring and the reliability of modern fluorination reagents. Each step is designed to set up the subsequent transformation, ensuring high regioselectivity and yield.

Caption: Proposed synthetic workflow for 3-Fluoro-2-methoxy-6-methylpyridine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology adapted from similar transformations. Researchers should perform initial small-scale trials to optimize conditions.

Step 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine

-

Rationale: Bromination at the 2-position is necessary to introduce a leaving group that will later be displaced by the methoxy substituent. The amino group at C3 directs the bromination and serves as the precursor for the fluorine atom.

-

Procedure:

-

Dissolve 3-amino-6-methylpyridine in a suitable solvent like acetonitrile or a halogenated solvent.

-

Cool the solution in an ice bath (0°C).

-

Add N-Bromosuccinimide (NBS) portion-wise while monitoring the reaction temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield the brominated intermediate.

-

Step 2: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine via Balz–Schiemann Reaction

-

Rationale: The Balz–Schiemann reaction is a classic and reliable method for converting an aromatic amine to a fluoride via a diazonium salt intermediate. This provides a regiochemically precise way to install the fluorine atom.

-

Procedure:

-

Dissolve 3-amino-2-bromo-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (-5 to 0°C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt, which often precipitates.

-

Isolate the salt by filtration and wash with cold ether.

-

Gently heat the dried salt in an inert solvent until nitrogen evolution ceases.

-

The resulting fluoro-bromo-pyridine can be purified by distillation or chromatography.

-

Step 3: Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine

-

Rationale: The final step involves a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen and the newly introduced fluorine atom activates the C2 position, facilitating the displacement of the bromide by the methoxide nucleophile.

-

Procedure:

-

Dissolve 2-bromo-3-fluoro-6-methylpyridine in anhydrous methanol.

-

Add sodium methoxide (NaOMe), either as a solid or as a solution in methanol.

-

Heat the reaction mixture at reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the mixture, neutralize if necessary, and remove the methanol under reduced pressure.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by vacuum distillation or column chromatography to yield 3-Fluoro-2-methoxy-6-methylpyridine.

-

Section 3: Applications in Drug Discovery and Development

The title compound is a valuable building block due to the strategic placement of its functional groups. It is particularly useful in constructing molecules for lead optimization campaigns where fine-tuning of electronic and metabolic properties is critical.

-

As a Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The fluorine at the 3-position can form crucial hydrogen bonds or favorable dipole interactions within the kinase hinge region, while the methoxy and methyl groups can be used to probe hydrophobic pockets and provide vectors for further chemical elaboration.

-

In Neurological Drug Candidates: The ability of fluorine to increase metabolic stability and modulate lipophilicity is highly advantageous for CNS-penetrant drugs. This building block can be incorporated into structures targeting receptors or enzymes implicated in neurological disorders.[1]

-

Development of Novel Antibacterial Agents: The search for new antibiotics is a global priority. Fluorinated heterocycles are known to exhibit potent antibacterial activity. This intermediate can be used to synthesize novel compounds that evade existing resistance mechanisms.[1][5]

Caption: Logical relationships of functional groups to pharmacological properties.

Section 4: Safety, Handling, and Spectroscopic Characterization

Hazard Identification and Safe Handling (Inferred Profile)

Crucial Note: A specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxy-6-methylpyridine was not available in the searched literature. The following information is an inferred safety profile based on structurally similar compounds such as 2-methoxy-6-methylpyridine and other fluorinated pyridines. Users must consult the supplier-specific SDS before handling this chemical.

-

GHS Hazard Statements (Probable):

-

Precautionary Statements (Recommended):

-

Prevention: P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[6]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water...), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[6]

-

Handling Protocol:

-

Work in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE): safety goggles, nitrile gloves, and a lab coat.

-

Ground all equipment when transferring to prevent static discharge.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Spectroscopic Characterization (Theoretical)

Experimental spectra for this specific compound are not publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on standard substituent effects on a pyridine ring.

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet expected around δ 2.4-2.6 ppm.

-

Methoxy Protons (-OCH₃): A singlet expected around δ 3.9-4.1 ppm.

-

Aromatic Protons (H4, H5): Two doublets in the aromatic region (δ 6.5-8.0 ppm). The proton at H5 will likely be coupled to the proton at H4 and the fluorine at C3. The proton at H4 will be coupled to the proton at H5. The C-F coupling will further split these signals.

-

-

¹³C NMR:

-

Methyl Carbon: Expected around δ 20-25 ppm.

-

Methoxy Carbon: Expected around δ 55-60 ppm.

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-165 ppm). The carbons attached to or near the fluorine (C2, C3, C4) will exhibit characteristic splitting due to C-F coupling, which is a key diagnostic feature. C3, directly attached to fluorine, will show a large one-bond coupling constant (¹JCF).

-

Section 5: Conclusion and Future Outlook

3-Fluoro-2-methoxy-6-methylpyridine stands as a testament to the power of strategic molecular design. While it may appear to be a simple heterocyclic compound, the precise arrangement of its fluoro, methoxy, and methyl substituents makes it a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules. Its utility in pharmaceutical research, particularly for developing next-generation kinase inhibitors, CNS agents, and anti-infectives, is significant. As synthetic methodologies continue to advance, the accessibility and application of such precisely functionalized building blocks will undoubtedly expand, paving the way for the discovery of safer and more effective medicines.

References

-

ChemUniverse. 3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. Available at: [Link]

-

AbacipharmTech. 3-Fluoro-2-methoxy-6-methylpyridine. Available at: [Link]

-

Sunway Pharm Ltd. 3-Fluoro-2-methoxy-6-methylpyridine - CAS:375368-80-2. Available at: [Link]

-

Pipzine Chemicals. 3-Fluoro-2-methoxy-6-methylpyridine. Available at: [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PubChem. 2-Fluoro-6-methoxypyridine. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Knowledge at UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

Sources

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide to a Privileged Scaffold

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative strategy in modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (logP), have established fluorinated pyridines as indispensable building blocks. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridines. We will delve into the foundational synthetic methodologies, from the hazardous and often low-yielding classical approaches to the sophisticated and highly regioselective modern techniques. This guide will further elucidate the profound impact of fluorination on the pyridine ring's properties and showcase its pivotal role in the development of blockbuster drugs and advanced agrochemicals. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this critical class of compounds.

Introduction: The "Magic" of Fluorine in the Pyridine Ring

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds.[1] However, in its unsubstituted form, it often suffers from rapid metabolic degradation, primarily through oxidation. The introduction of fluorine, the most electronegative element, into the pyridine ring can dramatically alter its electronic and steric properties, leading to a cascade of beneficial effects for drug and agrochemical development.[2][3]

The strategic placement of fluorine can:

-

Block Metabolic Oxidation: The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thereby enhancing the molecule's in vivo half-life.

-

Modulate Basicity (pKa): The inductive electron-withdrawing effect of fluorine lowers the electron density of the pyridine ring, making the nitrogen atom less basic. This can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects.

-

Tune Lipophilicity (logP): Fluorine substitution can either increase or decrease lipophilicity depending on the specific substitution pattern, allowing for fine-tuning of a molecule's ability to cross biological membranes.[4]

-

Induce Favorable Conformational Changes: The introduction of fluorine can influence the molecule's conformation, potentially leading to enhanced binding affinity with its biological target.

These unique attributes have propelled fluorinated pyridines to the forefront of modern chemical research, with their presence in a significant number of FDA-approved drugs and next-generation agrochemicals.[5][6] This guide will trace the historical journey of their discovery and the evolution of the synthetic methodologies that have made these vital compounds readily accessible.

The Dawn of an Era: Early Syntheses and Formidable Challenges

The initial forays into the synthesis of fluorinated pyridines were fraught with difficulties, characterized by harsh reaction conditions, the use of hazardous reagents, and often low and unpredictable yields.

The Balz-Schiemann Reaction: A Classic yet Perilous Route

For a considerable period, the Balz-Schiemann reaction stood as one of the primary methods for introducing a fluorine atom onto an aromatic ring, including pyridine.[7] This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻), to yield the corresponding fluoropyridine.[8]

While conceptually straightforward, the application of the Balz-Schiemann reaction to pyridines presented significant challenges:

-

Instability of Diazonium Salts: Pyridyl diazonium salts are often unstable and can be explosive, posing considerable safety risks, especially on a larger scale.[8]

-

Harsh Reaction Conditions: The thermal decomposition step typically requires high temperatures, which can lead to the degradation of sensitive functional groups and the formation of numerous byproducts.[9]

-

Moderate Yields and Reproducibility Issues: The yields of the Balz-Schiemann reaction can be variable and are highly dependent on the substrate and reaction conditions.[10]

Protocol 1: Classical Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine [11]

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve 4-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a specified time (e.g., 1 hour) to ensure complete formation of the 4-pyridyldiazonium tetrafluoroborate salt.

Step 2: Decomposition

-

Carefully isolate the precipitated diazonium salt by filtration. Caution: Diazonium salts can be explosive when dry.

-

Gently heat the isolated salt in a suitable apparatus until nitrogen evolution ceases. The decomposition is often carried out without a solvent or in a high-boiling inert solvent.

-

The crude 4-fluoropyridine is then purified, typically by distillation or chromatography.

Despite its drawbacks, the Balz-Schiemann reaction was a foundational method that provided access to the first fluorinated pyridines, paving the way for further exploration of their properties and applications.

The Rise of Modern Synthetic Methodologies

The demand for more efficient, selective, and safer methods for synthesizing fluorinated pyridines spurred the development of a new generation of synthetic strategies. These modern techniques have largely superseded the classical methods and offer unparalleled control over the fluorination process.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

Nucleophilic aromatic substitution (SNAr) has become a cornerstone for the synthesis of fluorinated pyridines.[12] This reaction involves the displacement of a suitable leaving group on the pyridine ring, such as a nitro group or a halogen, by a nucleophilic fluoride source. The pyridine ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, facilitates this reaction.[13]

The efficiency of the SNAr reaction is highly dependent on:

-

The Nature of the Leaving Group: Nitro groups are excellent leaving groups in SNAr reactions on pyridines.[14]

-

The Fluoride Source: Anhydrous fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like Kryptofix 222, are commonly employed.[13]

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.[15]

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [15]

-

To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add an excess of cesium fluoride (CsF).

-

Heat the reaction mixture at 120 °C for 90 minutes under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash chromatography to yield the desired methyl 3-fluoropyridine-4-carboxylate.

Electrophilic Fluorination: The Power of N-F Reagents

The development of stable and selective electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, revolutionized the field of organofluorine chemistry.[16][17] These reagents deliver an electrophilic fluorine atom ("F⁺" equivalent) to electron-rich substrates. While the electron-deficient pyridine ring is generally not susceptible to direct electrophilic attack, this approach becomes highly effective with activated pyridine derivatives or through modern C-H activation strategies.

One of the most widely used and versatile electrophilic fluorinating reagents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[18] It is a stable, crystalline solid that is easy to handle and offers high fluorination yields with excellent regioselectivity in many cases.[19]

The mechanism of fluorination with N-F reagents is often debated and can proceed through either a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate and reaction conditions.[16][20]

Protocol 3: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor® [21]

-

Dissolve the 1,2-dihydropyridine substrate in acetonitrile in a reaction vessel under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Selectfluor® in acetonitrile to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time, monitoring the progress by TLC.

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

-

The resulting 3-fluoro-3,6-dihydropyridine can often be converted to the corresponding fluorinated pyridine through elimination of hydrogen fluoride.[21]

Direct C-H Fluorination: A Paradigm Shift in Synthesis

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond represents the most atom-economical and elegant approach to fluorination. In recent years, significant strides have been made in the direct C-H fluorination of pyridines, offering unprecedented access to previously challenging isomers.

A landmark development in this area was the use of silver(II) fluoride (AgF₂) to achieve site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom.[22][23] This method is inspired by the classic Chichibabin amination reaction and proceeds under mild conditions with high functional group tolerance.[22]

The proposed mechanism involves the coordination of the pyridine nitrogen to AgF₂, followed by an addition of the Ag-F bond across the π-system and subsequent rearomatization.[24][25]

Protocol 4: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂ [26][27]

-

In a dry vial, dissolve 2-phenylpyridine in anhydrous acetonitrile.

-

Add silver(II) fluoride (AgF₂) to the solution. The reaction is sensitive to moisture but not oxygen.[27]

-

Stir the reaction mixture at ambient temperature. The reaction is typically complete within an hour.[22]

-

Upon completion, quench the reaction and remove the silver salts by filtration.

-

Extract the product with a suitable organic solvent and purify by flash chromatography to yield 2-fluoro-6-phenylpyridine.[26]

Physicochemical Properties of Fluorinated Pyridines: A Quantitative Perspective

The position and number of fluorine substituents on the pyridine ring have a profound and predictable impact on its key physicochemical properties. Understanding these trends is crucial for rational drug design and the development of new agrochemicals.

Impact on Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This is reflected in the lower pKa values of the conjugate acids of fluorinated pyridines compared to pyridine itself.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

Data sourced from various chemical databases and literature.

Impact on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[28] The effect of fluorine on logP is more complex than its effect on pKa and is highly dependent on the substitution pattern.[4]

| Compound | Calculated logP |

| Pyridine | 0.65 |

| 2-Fluoropyridine | 0.93 |

| 3-Fluoropyridine | 0.88 |

| 4-Fluoropyridine | 0.87 |

Calculated logP values can vary between different software and algorithms.

Applications of Fluorinated Pyridines: From the Clinic to the Field

The unique properties of fluorinated pyridines have led to their widespread incorporation into a diverse range of commercially successful products.

In Medicine

Fluorinated pyridines are key structural motifs in numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[1][2] The introduction of fluorine often enhances potency, improves metabolic stability, and fine-tunes the pharmacokinetic profile of these drugs.[29]

Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety:

| Drug Name | Therapeutic Area | Role of the Fluorinated Pyridine |

| Vericiguat | Cardiology | The fluorine atom increases metabolic stability and lowers clearance.[2] |

| Alpelisib | Oncology | The fluorinated pyridin-4-one core is a key component of the pharmacophore.[2] |

| Fluoxetine (Prozac) | Antidepressant | While not a direct pyridine, the fluorinated phenyl ring attached to a piperidine (a reduced pyridine) is crucial for its activity. The principles of fluorine's impact are similar. |

In Agrochemicals

In the agrochemical industry, fluorinated pyridines are integral components of many modern herbicides, fungicides, and insecticides.[3][30][31] The enhanced stability and tailored lipophilicity of these compounds lead to improved efficacy, reduced application rates, and better environmental profiles.[6]

Examples of Agrochemicals Containing a Fluorinated Pyridine Moiety:

| Agrochemical Name | Type | Role of the Fluorinated Pyridine |

| Flufenoxystrobin | Fungicide | The trifluoromethylpyridine group is a key part of this strobilurin analogue.[31] |

| Mefentrifluconazole | Fungicide | This triazole fungicide features a fluorinated pyridine ring.[31] |

Mechanistic Insights: Visualizing the Fluorination Pathways

Understanding the mechanisms of these fluorination reactions is crucial for optimizing reaction conditions and predicting regioselectivity.

Balz-Schiemann Reaction Mechanism

Caption: Mechanism of the Balz-Schiemann Reaction.

SNAr Mechanism with a Nitro Leaving Group

Caption: SNAr mechanism for pyridine fluorination.

C-H Fluorination with AgF₂

Caption: Proposed mechanism for AgF₂-mediated C-H fluorination.

Conclusion and Future Outlook

The journey of fluorinated pyridines, from their challenging beginnings to their current status as privileged scaffolds, is a testament to the relentless innovation in synthetic organic chemistry. The development of robust, selective, and safe fluorination methods has not only made these valuable compounds readily available but has also opened up new avenues for drug discovery and agrochemical research.

The future of this field will likely focus on:

-

Late-Stage C-H Fluorination: Developing even more versatile and regioselective methods for introducing fluorine into complex, late-stage intermediates, which will further accelerate the drug discovery process.[32]

-

Asymmetric Fluorination: The development of practical and scalable methods for the enantioselective fluorination of prochiral pyridine derivatives.

-

Novel Fluorinating Reagents: The discovery of new fluorinating reagents with unique reactivity profiles and improved safety and environmental credentials.

As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, fluorinated pyridines are poised to play an even more significant role in addressing global challenges in human health and food security.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Ni, C., Hu, M., & Hu, J. (2015). A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) as the fluorinating reagent in aqueous condition. The Journal of Organic Chemistry, 80(15), 7829–7835. [Link]

-

Malik, N., Solbach, C., Voelter, W., & Machulla, H. J. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757–764. [Link]

-

Le, H. T., Scheen, A. J., Teunissen, J. A., El-Sabbagh, M., & Gouverneur, V. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(15), 10255–10266. [Link]

-

Wang, Q., Song, H., & Wang, Q. (2021). Development of novel pyridine-based agrochemicals: A review. Chinese Chemical Letters, 32(12), 3749-3760. [Link]

-

Li, G., Liu, Y., & Zhang, Y. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4976–4979. [Link]

-

Di Donato, L., & Riera, A. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6296. [Link]

-

Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Unpublished manuscript.[Link]

-

Sharma, S., & Hartwig, J. F. (2021). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. ChemRxiv. [Link]

-

Hartwig, J. F., & Fier, P. S. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

-

Biffis, A., Cadamuro, S., & Le-Duc, C. (2014). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

-

Dolci, L., Pimlott, S. L., & Sutherland, A. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757–764. [Link]

-

Zemtsova, M. N., Melnikova, S. F., & Tverdokhlebov, A. V. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(10), 2631. [Link]

-

Jeschke, P. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(38), 10391–10403. [Link]

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 2966–3013. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. (2008). Electrophilic Fluorination with N–F Reagents. Chemical Reviews, 96(5), 1737–1756. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. In PubChem Compound Database. [Link]

-

Hartwig, J. F., & Fier, P. S. (2021). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. Accounts of Chemical Research, 54(17), 3349–3361. [Link]

-

De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–671. [Link]

-

Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-636. [Link]

-

Tveiten, K., Luth, M., & Hansen, T. V. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 16(7), 5639–5644. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 15). Boosting Agrochemical Innovation with Fluorinated Pyridine Intermediates. PRLog. [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

-

Yu, Z., Lv, Y., & Yu, S. (2013). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. Tetrahedron Letters, 54(10), 1261–1263. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Applications of Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Blank, B. R., Gower, N. J., & Kormos, C. M. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 929–931. [Link]

-

Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]

-

Oreate AI. (2024, January 7). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

-

Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 225–229. [Link]

-

Green, M. (2022, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

-

Borodkin, G., Zaikin, P., Shakirov, M. M., & Shubin, V. G. (2007). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Russian Chemical Bulletin, 56(10), 2056–2062. [Link]

-

Li, L., Li, M., Chi, H., Yang, J., Li, Z., & Liu, C. (2016). Discovery of flufenoxystrobin: Novel fluorine-containing strobilurin fungicide and acaricide. Bioorganic & Medicinal Chemistry Letters, 26(16), 4050–4053. [Link]

-

Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

-

Kumar, S., & Singh, R. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21533–21541. [Link]

-

Gilicinski, A. G., & Syvret, R. G. (2001). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Journal of Fluorine Chemistry, 109(2), 161-163. [Link]

-

Filler, R., & Kirk, K. L. (Eds.). (1987). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ACS Symposium Series. [Link]

-

Champagne, P. A., & Paquin, J. F. (2016). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 52(71), 10736–10749. [Link]

-

Wikipedia contributors. (2023, December 2). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, H., Wang, Y., & Lu, L. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e65011. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 6. nbinno.com [nbinno.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. orgsyn.org [orgsyn.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. acdlabs.com [acdlabs.com]

- 29. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 32. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in Pyridine Rings: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorine substitution. We delve into the fundamental electronic and steric effects that govern changes in basicity (pKa) and lipophilicity (LogP/LogD), explore the profound impact on metabolic stability and target binding affinity, and survey key synthetic methodologies for accessing these valuable motifs. Through detailed analysis, quantitative data, and illustrative case studies of FDA-approved drugs, this document serves as an authoritative resource for harnessing the unique properties of fluorine to optimize drug candidates and accelerate therapeutic innovation.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous biologically active compounds.[1] Its nitrogen atom provides a key site for hydrogen bonding and modulates the molecule's overall polarity and basicity.[2] In parallel, the use of fluorine in drug design has grown exponentially, with fluorinated compounds representing a significant portion of newly approved drugs.[3][4] The introduction of fluorine, the most electronegative element, into a pyridine ring can dramatically alter its electronic profile, conformation, and metabolic fate.[1][5] These modifications can lead to enhanced potency, improved metabolic stability, increased binding affinity, and fine-tuned bioavailability.[3][6] This guide synthesizes field-proven insights and experimental data to explain the causality behind these effects and provide a practical framework for the strategic application of fluorinated pyridines in drug discovery programs.

Chapter 1: Fundamental Physicochemical Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine initiates a cascade of changes in a pyridine molecule's fundamental properties. These changes are rooted in fluorine's unique atomic characteristics: small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (4.0 on the Pauling scale).

Electronic Effects: The Dominance of Induction

Fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework, known as the inductive effect (-I).[5] This effect is the primary driver of the electronic changes in the pyridine ring. While fluorine also possesses lone pairs that can theoretically participate in resonance (a +R effect), its high electronegativity causes these electrons to be held tightly, making its inductive influence overwhelmingly dominant. This strong pull of electron density significantly depletes the electron density of the pyridine ring, a phenomenon sometimes referred to as "fluoromaticity," where the π-density of the ring is actually increased but the ring current is disrupted.[7][8][9]

Caption: Inductive electron withdrawal by fluorine from the pyridine ring.

Basicity (pKa) Modulation

One of the most predictable consequences of fluorinating a pyridine ring is a significant reduction in the basicity of the nitrogen atom.[5] The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen, making its lone pair less available for protonation.[10] This results in a lower pKa value for the conjugate acid (the pyridinium ion). This modulation is critical in drug design, as it can prevent unwanted protonation at physiological pH, which can affect receptor binding and cell permeability.[11]

Data Presentation: pKa Values of Fluorinated Pyridines

| Compound | pKa of Conjugate Acid | Rationale for Change |

| Pyridine | 5.25 | Reference compound. |

| 2-Fluoropyridine | -0.44 | Strong inductive withdrawal proximal to the nitrogen atom significantly reduces basicity. |

| 3-Fluoropyridine | 2.97 | Inductive effect is attenuated by distance, leading to a less dramatic but still significant decrease in basicity. |

| 4-Fluoropyridine | 1.89 | The effect is stronger than at the 3-position due to influence through the π-system, but less than the 2-position. |

Note: pKa values are approximate and can vary slightly based on measurement conditions.

Lipophilicity (LogP/LogD) Alterations

The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent and not always intuitive.[12][13] While fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts due to the low polarizability of the C-F bond, the introduction of the polar C-F dipole can have opposing effects.[4] The outcome depends on the overall molecular environment, including the presence of other functional groups and the fluorination pattern.[12] For instance, fluorination can increase the hydrophobic surface of a molecule while simultaneously decreasing the hydrogen-bond basicity of nearby functional groups, both of which can lead to higher LogD values.[12]

Data Presentation: Lipophilicity of Fluorinated Pyridines

| Compound | LogP | General Observation |

| Pyridine | 0.65 | Reference, moderately polar. |

| 2-Fluoropyridine | 1.12 | Increased lipophilicity compared to pyridine. |

| 3-Fluoropyridine | 1.05 | Increased lipophilicity. |

| 2,6-Difluoropyridine | 1.25 | Further increase in lipophilicity with additional fluorine. |

Note: LogP values are calculated estimates and serve for comparative purposes.

Conformational Control and Non-Covalent Interactions

Fluorine's unique electronic properties enable it to participate in a range of non-covalent interactions that can stabilize specific conformations and enhance binding to biological targets.

-

Hydrogen Bonds: The polarized C-F bond is a poor hydrogen bond acceptor, but fluorine substitution can enhance the acidity of neighboring C-H groups, turning them into better hydrogen bond donors.

-

Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to favorable electrostatic interactions within a protein binding pocket.[14]

-

Halogen Bonds & Anion-π Interactions: In some contexts, the region of positive electrostatic potential on the fluorine atom (the σ-hole) can interact with nucleophiles. Furthermore, the electron-deficient nature of the fluorinated pyridine ring can lead to favorable anion-π interactions.[15][16][17]

-

Conformational Rigidity: In saturated heterocyclic systems derived from pyridines, such as piperidines, fluorine substitution can have a profound impact on ring conformation, often favoring an axial orientation due to stabilizing hyperconjugative effects (anomeric effect).[18][19]

Chapter 2: Impact on Pharmacokinetics and Drug-like Properties

The physicochemical changes induced by fluorine directly translate into significant effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[1][20] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[20][21] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism, thereby increasing the drug's half-life and bioavailability.[22] For instance, Vericiguat, a guanylate cyclase stimulator, features a fluorine atom on its pyrazolopyridine core, which increases its metabolic stability and leads to lower clearance.[4]

Caption: Fluorine blocks sites of oxidative metabolism by CYP450 enzymes.

While beneficial, it is crucial to consider potential metabolic liabilities. In certain molecular contexts, metabolism can generate nearby acidic groups that facilitate the elimination of fluoride, potentially forming reactive Michael acceptors.[20]

Membrane Permeability and Bioavailability

A molecule's ability to cross biological membranes is a function of its lipophilicity and ionization state (pKa). By modulating both LogD and pKa, fluorine substitution can fine-tune membrane permeability.[4][23] Lowering the pKa can reduce the proportion of the charged species at physiological pH, favoring the neutral form that is more likely to passively diffuse across lipid bilayers. This, combined with optimized lipophilicity, can lead to improved oral bioavailability.[4]

Binding Affinity and Selectivity

Fluorination can significantly improve a molecule's binding affinity for its biological target. The altered electronic distribution can lead to more favorable electrostatic or dipole-dipole interactions within the binding site.[14] For example, the fluorinated group in the PI3K inhibitor Alpelisib is responsible for a key hydrogen bond interaction that enhances its affinity.[4] Furthermore, by inducing a specific conformation, fluorine can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[24]

Chapter 3: Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines has evolved from classical, often harsh methods to more sophisticated and selective modern techniques. The choice of strategy often depends on the desired substitution pattern and the complexity of the substrate.

Classical Methods

-

Balz-Schiemann Reaction: This method involves the conversion of an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[25][26] While a foundational technique, it can be limited by the stability of the diazonium intermediate.

-

Halogen Exchange (HALEX) Reactions: This approach involves the nucleophilic substitution of a chloro- or bromo-pyridine with a fluoride source, such as KF or CsF.[25] The reaction often requires high temperatures or phase-transfer catalysts, and its success is highly dependent on the electronic activation of the pyridine ring.[27]

Modern Direct C-H Fluorination

Directly converting a C-H bond to a C-F bond is a highly desirable strategy, particularly for late-stage functionalization.[28] However, controlling the regioselectivity on the electron-deficient pyridine ring is a significant challenge.[28]

-

Electrophilic Fluorination: Traditional electrophilic fluorination is difficult on the electron-poor pyridine ring.

-

Silver(II) Fluoride (AgF₂): Groundbreaking work has shown that AgF₂ can be used for the site-selective fluorination of pyridines and diazines, occurring with exclusive selectivity for the position adjacent to the nitrogen (C2-position).[29][30][31] The reactions are often rapid and occur at ambient temperature.

-

Transition-Metal-Catalyzed Methods: Rhodium(III)-catalyzed C-H functionalization has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a route to specific isomers.[32]

Caption: Comparison of a classical and modern synthetic workflow for fluoropyridines.

Experimental Protocol: Site-Selective C-H Fluorination with AgF₂

This protocol is adapted from the method developed by Hartwig and co-workers for the fluorination of 2-phenylpyridine.[31]

Objective: To synthesize 2-fluoro-6-phenylpyridine from 2-phenylpyridine.

Materials:

-

2-Phenylpyridine (1.00 equiv)

-

Silver(II) Fluoride (AgF₂) (3.00 equiv) [Caution: hygroscopic, handle quickly][31]

-

Anhydrous Acetonitrile (MeCN)

-

Oven-dried round-bottomed flask with a magnetic stir bar

-

Nitrogen inlet and thermocouple

-

Celite for filtration

Procedure:

-

Charge an oven-dried 1-L round-bottomed flask with anhydrous MeCN (560 mL for 45.0 mmol scale) and 2-phenylpyridine (1.00 equiv).[31]

-

Fit the flask with a septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath.[31]

-

Weigh Silver(II) fluoride (AgF₂, 3.00 equiv) in a glass vial and add it to the reaction flask in one portion while stirring vigorously (700-900 rpm).[31]

-

Monitor the reaction at ambient temperature. The reaction progress can be observed as the black AgF₂ is consumed and yellow AgF is formed.[31]

-

After the reaction is complete (typically 90 minutes, monitored by TLC), filter the reaction mixture over a pad of Celite to remove insoluble silver salts.[31]

-

Rinse the filter cake with MeCN.

-

Concentrate the light-yellow filtrate on a rotary evaporator.

-

Purify the crude product by flash chromatography to yield the desired 2-fluoro-6-phenylpyridine.[31]

Chapter 4: Case Studies in Drug Discovery

The theoretical benefits of fluoropyridines are validated by their successful incorporation into numerous FDA-approved drugs.

-

Ivosidenib (Tibsovo®): An inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia. The synthesis of Ivosidenib utilizes fluorinated pyridine derivatives as key building blocks.[5] The fluorine substitution is integral to achieving the final molecular architecture with the desired electronic and steric properties for potent and selective inhibition.

-

Lemborexant (Dayvigo®): A dual orexin receptor antagonist for the treatment of insomnia. Lemborexant contains a fluorine atom at the 5-position of a pyridine moiety.[4] Extensive screening during its development revealed that this specific fluorination pattern was crucial for achieving high in vitro binding affinity, good solubility, and an overall favorable pharmacological profile.[4]

-

Vericiguat (Verquvo®): A soluble guanylate cyclase (sGC) stimulator for treating chronic heart failure. Vericiguat has a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position.[4] This fluorine atom enhances the molecule's metabolic stability, leading to lower clearance and improved pharmacokinetic properties compared to its non-fluorinated analogue.[4][33]

Conclusion

Fluorine substitution in pyridine rings is a validated and powerful strategy in modern drug discovery. By leveraging the profound and often predictable effects of fluorine on a molecule's physicochemical properties—including basicity, lipophilicity, and conformation—medicinal chemists can overcome critical challenges in drug development. The ability to block metabolic soft spots, enhance binding affinity, and fine-tune pharmacokinetics makes fluorinated pyridines indispensable motifs. As synthetic methodologies for selective fluorination continue to advance, the strategic and rational design of novel fluoropyridine-containing therapeutics will undoubtedly continue to accelerate the delivery of safer and more effective medicines.

References

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Vertex AI Search.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Boronpharm.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). Achemblock.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH).

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH).

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry.

- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.

- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed.

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters.

- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed.

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. chem-station.com.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). National Institutes of Health (NIH).

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega.

- New method for introducing fluorinated components into molecules. (2024). University of Münster.

- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]. (2025). ResearchGate.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). National Institutes of Health (NIH).

- The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. (2023). ResearchGate.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.

- The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide. Benchchem.

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

- (PDF) Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2015). National Institutes of Health (NIH).

- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). Chemical Reviews.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2018). National Institutes of Health (NIH).

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Institutes of Health (NIH).

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate.

- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.

- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.

- The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub.

- Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. (2019). MDPI.

- Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. (2019). PubMed.

- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate.

- Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies. Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacyjournal.org [pharmacyjournal.org]

- 25. nbinno.com [nbinno.com]

- 26. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 29. researchgate.net [researchgate.net]

- 30. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. orgsyn.org [orgsyn.org]

- 32. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: Synthesis, Reactivity, and Applications for the Research Scientist